5-(Trifluoromethyl)benzo-[2,1,3]-thiadiazole
Overview
Description
5-(Trifluoromethyl)benzo-[2,1,3]-thiadiazole is an organic compound that features a trifluoromethyl group attached to a benzothiadiazole ringThe trifluoromethyl group is known for its ability to enhance the chemical and metabolic stability of compounds, making it a valuable functional group in drug design and other applications .
Mechanism of Action
Target of Action
Similar compounds with trifluoromethyl groups have been reported to interact with various enzymes and receptors .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
It’s known that fluorinated compounds can influence a variety of biochemical pathways, often leading to significant downstream effects .
Pharmacokinetics
Similar fluorinated compounds have been shown to exhibit unique pharmacokinetic properties, often resulting in improved bioavailability .
Result of Action
Similar fluorinated compounds have been shown to exert a variety of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoroiodomethane (CF3I) in the presence of a photocatalyst .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)benzo-[2,1,3]-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiadiazole ring .
Scientific Research Applications
5-(Trifluoromethyl)benzo-[2,1,3]-thiadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Uniqueness: 5-(Trifluoromethyl)benzo-[2,1,3]-thiadiazole is unique due to its benzothiadiazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFWKXPZEWUROO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380519 | |
Record name | 5-(Trifluoromethyl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17754-05-1 | |
Record name | 5-(Trifluoromethyl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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